N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and an imidazole ring linked via a sulfanyl-acetamide bridge. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-chloro-2-methoxyaniline and 2-mercapto-1-methylimidazole.
Step 1: The 5-chloro-2-methoxyaniline is first acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide.
Step 2: The resulting intermediate is then reacted with 2-mercapto-1-methylimidazole under basic conditions (e.g., sodium hydride or potassium carbonate) to yield the final product, N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group if present in derivatives, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines (if nitro derivatives are used).
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in organic reactions.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, particularly those involved in sulfur metabolism or imidazole-containing enzyme active sites.
Medicine
Pharmacology: Potential applications in drug development due to its structural similarity to known bioactive molecules. It may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
Material Science: The compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfanyl group may form disulfide bonds with cysteine residues in proteins, altering their function. Additionally, the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-mercaptoacetamide: Lacks the imidazole ring, which may reduce its biological activity.
N-(5-chloro-2-methoxyphenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but without the methyl group on the imidazole ring, potentially affecting its binding affinity and specificity.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the chloro-methoxyphenyl group and the methyl-imidazole ring, which together confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14ClN3O2S |
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Molecular Weight |
311.79 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H14ClN3O2S/c1-17-6-5-15-13(17)20-8-12(18)16-10-7-9(14)3-4-11(10)19-2/h3-7H,8H2,1-2H3,(H,16,18) |
InChI Key |
QMDJQHNRNHRGMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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